molecular formula C6H5Cl2N3OS B8596090 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

Cat. No. B8596090
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime is a useful research compound. Its molecular formula is C6H5Cl2N3OS and its molecular weight is 238.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

Molecular Formula

C6H5Cl2N3OS

Molecular Weight

238.09 g/mol

IUPAC Name

N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3

InChI Key

QNDOJFRYZPCHJA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (7.34 g, 33.09 mmol), hydroxylamine hydrochloride (2.31 g, 33.33 mmol), acetic acid (49.6 mL), and water (3.3 mL) were mixed, and heated to 60° C. for 2 hours. The reaction mixture was diluted with water and cooled under ice bath. The precipitate was collected and dried (Yield=6.41 g, 82%). MS (m/z): 238 (M+H).
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
49.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the mixture of hydroxylamine hydrochloride (139 mg, 2.0 mmol), HOAc (0.113 mL, 2.0 mmol) and EtOH (5 mL) was added 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (223 mg, 1.0 mol) to room temperature. The solution was then heated at 50° C. for about 1 hour, 60° C. for about 30 minutes and 70° C. for about 30 minutes before it was concentrated under vacuum and washed with H2O (10-20 mL) to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime (190 mg, 80%). LC-MS m/z 238 (M+H)+1.57 minute, 1.65 minute; 1H-NMR (CDCl3) δ 2.62, 2.65 (3 H), 7.53, 8.30 (1 H).
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
0.113 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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